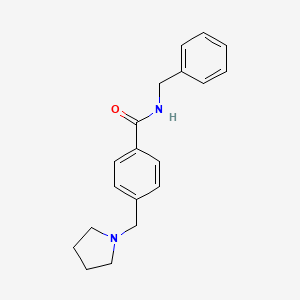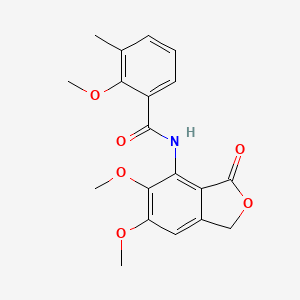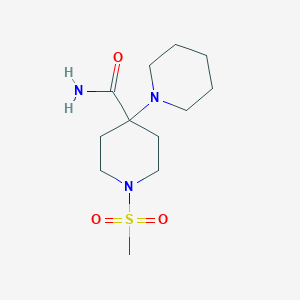![molecular formula C17H22N4O2 B4440092 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4440092.png)
2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Descripción general
Descripción
2-(Butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide, also known as BIPB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIPB is a small molecule that belongs to the class of benzamide compounds and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with various cellular targets. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. This leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in the induction of apoptosis in cancer cells. 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic genes. 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptides and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a low toxicity profile. 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide is also stable and can be easily synthesized in large quantities. However, there are also limitations to using 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide in lab experiments. Its mechanism of action is not fully understood, and there is a need for further research to elucidate its cellular targets and downstream signaling pathways.
Direcciones Futuras
There are several future directions for the research on 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide. One potential area of research is the development of 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide derivatives with improved potency and selectivity. Another area of research is the investigation of the synergistic effects of 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide with other chemotherapeutic agents. Additionally, there is a need for further research to understand the mechanism of action of 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide and its downstream signaling pathways. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide in the treatment of cancer and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(butanoylamino)-N-(3-imidazol-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-6-16(22)20-15-8-4-3-7-14(15)17(23)19-9-5-11-21-12-10-18-13-21/h3-4,7-8,10,12-13H,2,5-6,9,11H2,1H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXXSHGZPDLAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-(5-fluoro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440011.png)
![N-(3-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440021.png)
![5-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxyphenyl}-4-phenyl-1H-imidazole](/img/structure/B4440022.png)
![3-oxo-N-(tetrahydro-2-furanylmethyl)-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide](/img/structure/B4440025.png)




![3-amino-N-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440065.png)
![3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4440068.png)
![3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440071.png)

![3-methyl-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B4440103.png)
